Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2/c1-26-17(25)16-9-15(13-8-11(19)5-6-14(13)24-16)23-12-4-2-3-10(7-12)18(20,21)22/h2-9H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHYKVHYZPFXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination with Trifluoromethylphenylamine: The 4-position of the quinoline core is then aminated using 3-(trifluoromethyl)aniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro or carbonyl groups.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the trifluoromethylphenylamino group enhances its binding affinity to certain proteins, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between the target compound and analogous quinoline derivatives:
*Estimated based on molecular formula C18H12ClF3N2O2.
Research Findings and Implications
- Electronic Effects : Chloro substituents at position 6 (target) vs. methoxy () create distinct electronic profiles, influencing charge distribution and binding affinity.
- Hydrogen Bonding: The amino group in the target compound offers H-bond donor/acceptor sites absent in analogues like Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate .
Biological Activity
Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will delve into its synthesis, biological mechanisms, and specific research findings, including case studies and data tables that illustrate its efficacy against various diseases.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by the presence of a chloro group, a trifluoromethyl group, and an amino group attached to a quinoline core. The synthesis typically involves multiple steps:
- Starting Materials : The synthesis usually begins with commercially available anilines and quinoline derivatives.
- Reagents : Common reagents include palladium on carbon as a catalyst and solvents like dimethylformamide (DMF).
- Reaction Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a series of quinoline derivatives were tested for their antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values in the micromolar range:
| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|
| 16 | 37.4 | 8.9 |
| 18 | 50.9 | 3.3 |
| 19 | 17.0 | 5.3 |
| 21 | 18.9 | 4.9 |
These findings suggest that modifications to the quinoline structure can enhance biological activity, particularly against cancer cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve modulation of key signaling pathways:
- PI3K/AKT Pathway : Studies indicate that this compound may inhibit the PI3K/AKT signaling pathway, which is crucial in regulating cell growth and survival. Treatment with specific derivatives resulted in decreased expression of PI3K and AKT genes while increasing pro-apoptotic gene BAD expression .
Antimalarial Activity
In addition to its anticancer properties, some studies have explored the antimalarial potential of quinoline derivatives, including those similar to this compound). For example, certain chlorinated arylvinylquinolines demonstrated potent activity against Plasmodium falciparum strains, suggesting a broader therapeutic application for this class of compounds .
Case Studies
- Antiproliferative Activity : A study on a series of synthesized quinolone derivatives showed varying degrees of activity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
- Antimalarial Efficacy : Research indicated that fluorinated analogues exhibited significantly improved antiplasmodial activity compared to their non-fluorinated counterparts, highlighting the role of specific functional groups in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
